
RuBi-ニコチン
説明
この化合物は水に非常に溶けやすく、青色光と緑色光によって活性化され、生体内で急速なニコチン放出と迅速な生物学的効果をもたらします .
2. 製法
合成経路と反応条件: RuBi-ニコチンの合成には、ニコチンをルテニウム-ビピリジン錯体に配位させることが含まれます。一般的な合成経路には、ルテニウム塩化物を2,2'-ビピリジンと反応させてルテニウム-ビピリジン錯体を形成した後、ニコチンを添加して最終生成物を生成することが含まれます。 反応は通常、制御された温度とpH条件下で水溶液中で行われます .
工業的生産方法: RuBi-ニコチンの具体的な工業的生産方法は広く文書化されていませんが、一般的なアプローチは、ラボでの合成プロセスを拡大することになります。これには、最終生成物の収率と純度を高くするために、温度、pH、濃度などの反応条件を最適化することが含まれます。 工業生産には、一貫性と安全性を確保するために、厳しい品質管理対策も必要となります .
科学的研究の応用
Scientific Research Applications
RuBi-Nicotine has a broad spectrum of applications:
Chemistry
- Controlled Release : Used as a phototrigger for the controlled release of nicotine in chemical reactions. This allows researchers to study the effects of nicotine at specific time points without the complications associated with direct application .
Biology
- Neuronal Studies : Enables researchers to investigate the effects of nicotine on neuronal activity and cellular proliferation. Studies have demonstrated that RuBi-Nicotine can induce proliferation in various cell lines, such as A549 non-small cell lung cancer cells .
- Optopharmacology : Utilized in optopharmacology experiments to study nAChR function in live tissues, allowing for real-time observation of receptor dynamics and signaling pathways .
Medicine
- Therapeutic Potential : Explored for its potential in treating neurological disorders by modulating nAChR activity. The ability to control nicotine release may lead to novel therapies that minimize side effects associated with conventional nicotine delivery methods .
Industry
- Material Development : While still in exploratory phases, RuBi-Nicotine's properties suggest potential applications in developing new materials and chemical sensors due to its light-sensitive characteristics .
Case Study 1: Neuronal Proliferation Induction
In a study examining the effect of RuBi-Nicotine on A549 cells, researchers demonstrated that photolysis led to significant cell proliferation compared to controls. The study highlighted the rapid kinetics and efficiency of nicotine release, suggesting potential applications in cancer research .
Case Study 2: Optopharmacological Applications
Research utilizing RuBi-Nicotine in mouse brain slices revealed its utility in studying nAChR-mediated excitability. Light-induced activation allowed for precise control over receptor engagement, facilitating insights into cholinergic signaling dynamics .
作用機序
RuBi-ニコチンは、可視光にさらされると、ニコチンの光放出を通じてその効果を発揮します。放出されたニコチンは、神経系にあるニコチン性アセチルコリン受容体(nAChRs)と相互作用します。これらの受容体は、速いシナプス伝達を媒介するリガンド依存性イオンチャネルです。 ニコチンがnAChRsに結合すると、イオンチャネルが開き、神経細胞の脱分極と活動電位の発生につながります .
6. 類似化合物の比較
RuBi-ニコチンは、光にさらされると、ニコチンを迅速かつ効率的に放出できる点がユニークです。 類似の化合物には、RuBi-グルタミン酸やRuBi-GABAなどの他のルテニウム系ケージド化合物があり、これらは光活性化によりそれぞれグルタミン酸とガンマアミノ酪酸(GABA)を放出します . これらの化合物は、光トリガーであるという共通の特徴を共有していますが、放出する特定の神経伝達物質とそれぞれの生物学的標的が異なります。
類似化合物のリスト:
- RuBi-グルタミン酸
- RuBi-GABA
- RuBi-セロトニン
- RuBi-ドーパミン
これらの化合物はそれぞれ、独自の用途と利点を持っており、科学研究における貴重なツールおよび潜在的な治療薬となっています .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of RuBi-Nicotine involves the coordination of nicotine to a ruthenium-bipyridine complex. The general synthetic route includes the reaction of ruthenium chloride with 2,2’-bipyridine to form a ruthenium-bipyridine complex, followed by the addition of nicotine to form the final product. The reaction is typically carried out in an aqueous solution under controlled temperature and pH conditions .
Industrial Production Methods: While specific industrial production methods for RuBi-Nicotine are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pH, and concentration, to ensure high yield and purity of the final product. Industrial production would also require stringent quality control measures to ensure consistency and safety .
化学反応の分析
反応の種類: RuBi-ニコチンは、可視光(450〜500 nm)にさらされると光分解を起こし、ニコチンの放出につながります。 この光放出は非常に効率的で、高い量子収率と迅速な速度論を持っています .
一般的な試薬と条件: 光放出反応に関与する主要な試薬は可視光です。 反応条件には、水性環境と制御された光照射が含まれ、二次反応を起こすことなく、効率的なニコチン放出を確保します .
主要な生成物: 光放出反応の主要な生成物は遊離ニコチンであり、これが生物学的標的に作用することができます。 ルテニウム-ビピリジン錯体はそのまま残り、後続の反応で再利用される可能性があります .
4. 科学研究への応用
RuBi-ニコチンは、特に化学、生物学、医学の分野における科学研究で幅広い用途を持っています。
化学: RuBi-ニコチンは、さまざまな化学反応でニコチンの制御放出のための光トリガーとして使用されます。
生物学: 生物学研究では、RuBi-ニコチンは、ニコチンが神経活動に与える影響を研究するために使用されます。
医学: RuBi-ニコチンは、特に神経疾患の治療における潜在的な治療的用途の可能性を探られています。
産業: 工業的応用はまだ探索段階ですが、RuBi-ニコチンのユニークな特性により、新素材や化学センサーの開発など、さまざまな産業プロセスでの使用に適した候補となります.
類似化合物との比較
- RuBi-Glutamate
- RuBi-GABA
- RuBi-Serotonin
- RuBi-Dopamine
Each of these compounds has its own unique applications and advantages, making them valuable tools in scientific research and potential therapeutic agents .
生物活性
RuBi-Nicotine, a photoactivatable compound derived from nicotine, has garnered attention for its unique ability to interact with nicotinic acetylcholine receptors (nAChRs) in a controlled manner. This article delves into the biological activity of RuBi-Nicotine, exploring its mechanisms, effects on neuronal activity, and potential applications in pharmacology.
Overview of RuBi-Nicotine
RuBi-Nicotine is a caged compound that allows for the spatial and temporal control of nicotine's pharmacological effects. It is particularly useful in optopharmacology, where light can be used to activate the compound and study its interactions with nAChRs in real-time.
RuBi-Nicotine operates by binding to nAChRs, which are integral to neurotransmission in the central nervous system. Upon photolysis (light-induced cleavage), RuBi-Nicotine releases nicotine, leading to receptor activation. This mechanism allows researchers to investigate the dynamics of nAChR signaling pathways without the confounding effects of continuous drug exposure.
Neuronal Activation
Research has demonstrated that RuBi-Nicotine can induce action potential propagation in neurons, specifically in Retzius neurons of leech ganglia. At concentrations up to 1 mM, it shows no detectable toxicity, indicating its potential for safe application in neurobiological studies .
Comparison with Other Nicotinic Compounds
In studies comparing RuBi-Nicotine with other nicotinic compounds like photoactivatable nicotine (PA-Nic), it was found that while PA-Nic elicited robust nicotinic currents in mouse brain slices, RuBi-Nic produced smaller currents even under prolonged photolysis conditions. This suggests that RuBi-Nic may have different efficacy profiles depending on the receptor subtype and experimental conditions .
Data Table: Biological Activity Comparison
Compound | Action Potential Induction | Toxicity Level | Receptor Activation Profile |
---|---|---|---|
RuBi-Nicotine | Yes | None at 1 mM | Lower currents than PA-Nic |
PA-Nic | Yes | None reported | Robust currents |
Case Study: Neuronal Response to Light Activation
In a study involving mouse brain slices containing medial habenula neurons, researchers utilized RuBi-Nicotine to assess its impact on neuronal excitability. The results indicated that while activation was achieved, the response was less pronounced compared to other nicotinic agonists. This highlights the need for further investigation into optimizing light conditions and concentration levels for enhanced efficacy .
Implications for Nicotine Research
RuBi-Nicotine's ability to provide precise control over nicotine exposure presents significant implications for addiction research and therapeutic interventions. By enabling targeted activation of nAChRs, researchers can better understand the role of these receptors in addiction pathways and explore novel treatment strategies for nicotine dependence.
特性
IUPAC Name |
3-[(2S)-1-methylpyrrolidin-2-yl]pyridine;2-pyridin-2-ylpyridine;ruthenium(2+);dichloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H14N2.2C10H8N2.2ClH.Ru/c2*1-12-7-3-5-10(12)9-4-2-6-11-8-9;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h2*2,4,6,8,10H,3,5,7H2,1H3;2*1-8H;2*1H;/q;;;;;;+2/p-2/t2*10-;;;;;/m00...../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXVYFYPLMVART-ZPFSJBFKSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C2=CN=CC=C2.CN1CCCC1C2=CN=CC=C2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Cl-].[Cl-].[Ru+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H]1C2=CN=CC=C2.CN1CCC[C@H]1C2=CN=CC=C2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Cl-].[Cl-].[Ru+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H44Cl2N8Ru | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
808.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256362-30-7 | |
Record name | Bis(2,2'-bipyridine-N,N')bis(S-nicotine-N1) ruthenium(2+) dichloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How does RuBi-Nicotine enable the study of nicotine's effects on cells?
A1: RuBi-Nicotine is a light-sensitive compound, also known as a "caged" compound. It consists of nicotine bound to a ruthenium-bispyridine (RuBi) complex. This complex renders the nicotine biologically inactive until exposed to light. Upon illumination with a specific wavelength of visible light, the RuBi complex releases free nicotine. This controlled release allows researchers to precisely study the short- and long-term effects of nicotine on cells, such as its impact on cell proliferation, at specific time points. []
Q2: What are the advantages of using RuBi-Nicotine compared to directly applying nicotine in cell culture experiments?
A2: Using RuBi-Nicotine offers several advantages:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。